molecular formula C15H15Br B8768309 1-Bromo-3-(4-ethylbenzyl)benzene CAS No. 333360-86-4

1-Bromo-3-(4-ethylbenzyl)benzene

Cat. No.: B8768309
CAS No.: 333360-86-4
M. Wt: 275.18 g/mol
InChI Key: VWTRBKRCEWHYMC-UHFFFAOYSA-N
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Description

1-Bromo-3-(4-ethylbenzyl)benzene is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at position 1 and a 4-ethylbenzyl group at position 2. The 4-ethylbenzyl moiety introduces steric bulk and moderate electron-donating effects due to the ethyl group, influencing the compound’s reactivity and physical properties. This compound is of interest in synthetic organic chemistry, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura), where its substituents can direct regioselectivity .

Properties

CAS No.

333360-86-4

Molecular Formula

C15H15Br

Molecular Weight

275.18 g/mol

IUPAC Name

1-bromo-3-[(4-ethylphenyl)methyl]benzene

InChI

InChI=1S/C15H15Br/c1-2-12-6-8-13(9-7-12)10-14-4-3-5-15(16)11-14/h3-9,11H,2,10H2,1H3

InChI Key

VWTRBKRCEWHYMC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC2=CC(=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituents at Position 3 Key Features Reference
1-Bromo-3-(4-ethylbenzyl)benzene 4-Ethylbenzyl Electron-donating ethyl group Target
1-Bromo-3-((4-bromobenzyl)oxy)benzene 4-Bromobenzyloxy Electron-withdrawing Br, ether linkage
1-Bromo-3-(trifluoromethoxy)benzene Trifluoromethoxy Strong electron-withdrawing CF3O
1-Bromo-3-(1,1-difluoropropyl)benzene 1,1-Difluoropropyl Fluorinated alkyl, steric hindrance
1-Bromo-3-(cyclohexyloxymethyl)benzene Cyclohexyloxymethyl Bulky cyclohexyl, ether linkage

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., CF3O, Br) enhance electrophilicity at the bromine site, facilitating nucleophilic substitutions or cross-couplings.
  • Steric Effects : Bulky substituents like cyclohexyloxymethyl or difluoropropyl reduce accessibility to the bromine atom, impacting reaction yields .

Reactivity Trends :

  • Electron-Withdrawing Groups : CF3O and Br substituents increase reaction rates in arylations due to enhanced electrophilicity .
  • Steric Hindrance : Fluorinated alkyl groups (e.g., 2-fluoropropyl) reduce yields due to hindered access to reactive sites .

Physical Properties and Spectroscopic Data

NMR Chemical Shifts :

  • This compound : Aromatic protons appear near δ 7.3–7.5 ppm (similar to 1-Bromo-3-((4-methylbenzyl)oxy)benzene, δ 7.2–7.4 ppm ). The ethyl group’s methyl protons resonate at δ 1.2–1.4 ppm (triplet).
  • 1-Bromo-3-(trifluoromethoxy)benzene : CF3O causes deshielding, shifting aromatic protons to δ 7.6–7.8 ppm .
  • 1-Bromo-3-(1,1-difluoropropyl)benzene : Fluorine atoms split signals, with CF2 protons at δ 4.8–5.2 ppm .

Mass Spectrometry :

  • The target compound’s molecular ion ([M+H]+) is expected at m/z 289.1 (C15H15Br), aligning with analogs like 1-Bromo-3-((3-fluorobenzyl)oxy)benzene (m/z 282.1 ).

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